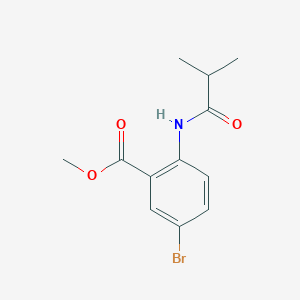
Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate is a useful research compound. Its molecular formula is C12H14BrNO3 and its molecular weight is 300.152. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multifunctional Heterocyclic Systems
Research by Pizzioli et al. (1998) demonstrates the synthesis and transformations of related methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoates, highlighting their utility as versatile synthons for the preparation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others (Pizzioli, Ornik, Svete, & Stanovnik, 1998). These compounds play a significant role in medicinal chemistry and materials science, enabling the design of complex molecules with potential biological activities.
Solid Phase Synthesis of RNA and DNA
Kempe et al. (1982) describe the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, facilitating new methods for the solid-phase synthesis of RNA and DNA-RNA mixtures (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982). This work underscores the relevance of such chemical transformations in the synthesis of nucleic acid analogues, which are crucial for genetic studies and therapeutic applications.
Hydrodehalogenation and Reductive Radical Cyclization Reactions
Research by Vaillard, Postigo, and Rossi (2004) explores fast tin-free hydrodehalogenation and reductive radical cyclization reactions, demonstrating a new reduction process that can yield reduced products and cyclized reduced products in high yields (Vaillard, Postigo, & Rossi, 2004). Such methodologies are pertinent for the efficient synthesis of complex molecules with potential pharmacological properties.
Synthesis of Peptide Derivatives
Trojandt et al. (1995) discuss the synthesis of peptide derivatives with three peptide chains connected by a nitrogen atom, showcasing the use of related compounds as templates for synthesizing C3-symmetric peptide derivatives (Trojandt, Polborn, Steglich, Schmidt, & Nöth, 1995). This work emphasizes the importance of such compounds in the development of novel peptide-based therapeutics and biomaterials.
Environmental Applications
Research on methyl benzoate, a related ester, by Morrison et al. (2019), investigates its potential as an alternative, environmentally friendly fumigant for the control of stored product insects, highlighting the search for safer pest management strategies (Morrison, Larson, Brabec, & Zhang, 2019). Although not directly related to "Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate," this research underscores the broader interest in utilizing chemical compounds for environmental protection.
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 5-bromo-2-methylbenzoate”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
methyl 5-bromo-2-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-7(2)11(15)14-10-5-4-8(13)6-9(10)12(16)17-3/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHUWFHTDVSBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

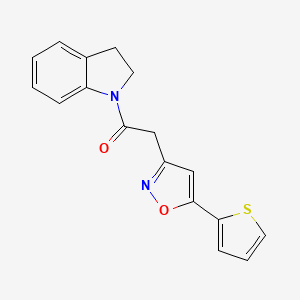
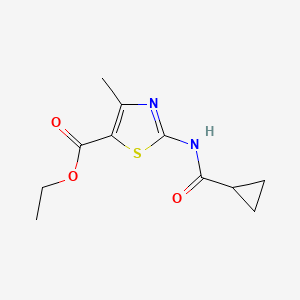
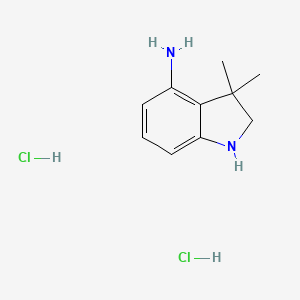
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2873421.png)
![3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2873422.png)
![{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B2873423.png)
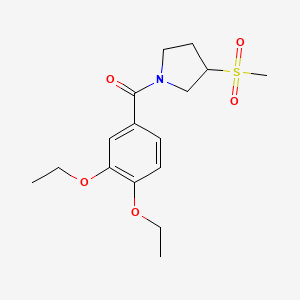
![6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2873426.png)
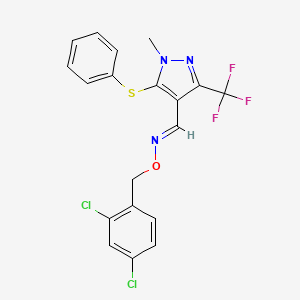
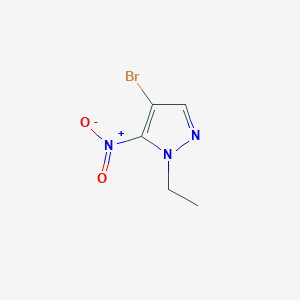
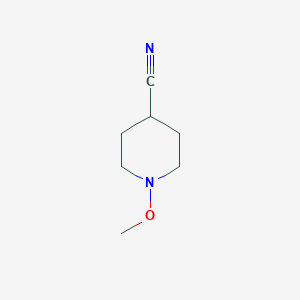
![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)
![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)
